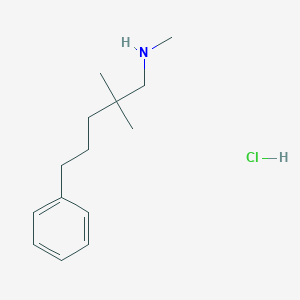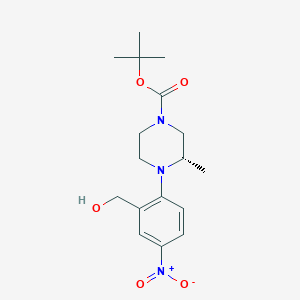
(2,2-Dimethyl-5-phenylpentyl)(methyl)amine hydrochloride
Overview
Description
(2,2-Dimethyl-5-phenylpentyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C14H24ClN and a molecular weight of 241.8 g/mol. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2,2-Dimethyl-5-phenylpentyl)(methyl)amine hydrochloride involves several steps. One common synthetic route includes the alkylation of a suitable amine with a halogenated precursor under controlled conditions. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
(2,2-Dimethyl-5-phenylpentyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound is utilized in multiple scientific research fields:
Chemistry: It serves as a building block in organic synthesis and the development of new materials.
Biology: It is used in the study of biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-5-phenylpentyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(2,2-Dimethyl-5-phenylpentyl)(methyl)amine hydrochloride can be compared with other similar compounds such as:
- (2,2-Dimethyl-5-phenylpentyl)amine hydrochloride
- (2,2-Dimethyl-5-phenylpentyl)(ethyl)amine hydrochloride
- (2,2-Dimethyl-5-phenylpentyl)(propyl)amine hydrochloride
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N,2,2-trimethyl-5-phenylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-14(2,12-15-3)11-7-10-13-8-5-4-6-9-13;/h4-6,8-9,15H,7,10-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOOPRWEQFQGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC1=CC=CC=C1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485006.png)
![{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485008.png)



![1-[(4-Tert-butyl-1-fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485014.png)
![(3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1485015.png)
![1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1485016.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485018.png)
![5-Methyl-5-azaspiro[3.4]octan-8-one](/img/structure/B1485023.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1485026.png)


